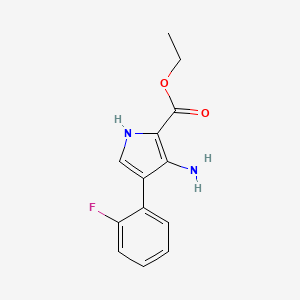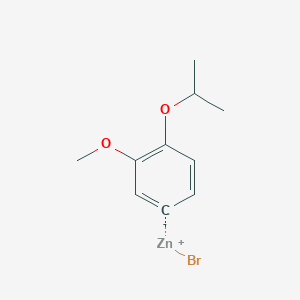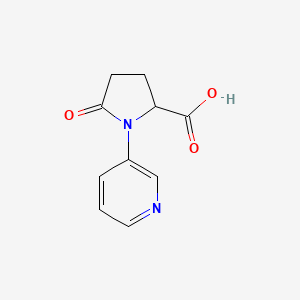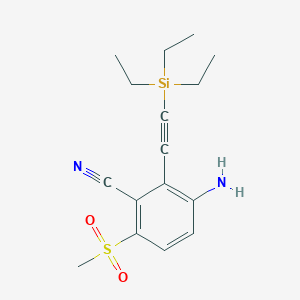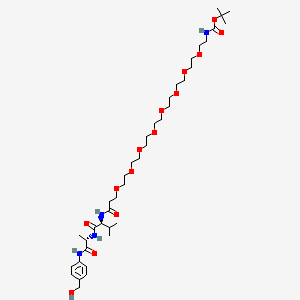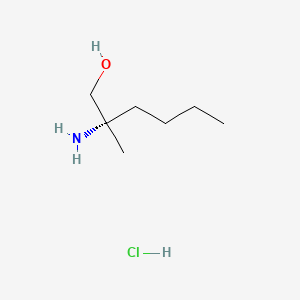
(S)-2-Amino-2-methylhexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amine compound with a molecular formula of C7H17NO·HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methylhexan-1-ol hydrochloride typically involves the reaction of 2-methylhexan-1-ol with ammonia or an amine source under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amine group. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated amine derivatives.
Scientific Research Applications
(S)-2-Amino-2-methylhexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-methylhexan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with a shorter carbon chain.
2-Amino-2-methylbutanol hydrochloride: Another similar compound with a different carbon chain length.
Uniqueness
(S)-2-Amino-2-methylhexan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H18ClNO |
|---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
MPNSNLXHQFECHM-FJXQXJEOSA-N |
Isomeric SMILES |
CCCC[C@@](C)(CO)N.Cl |
Canonical SMILES |
CCCCC(C)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)
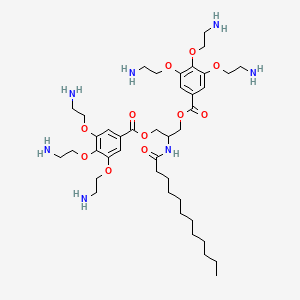
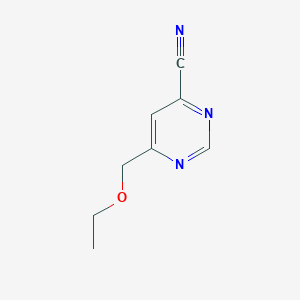

![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]glycylglycine](/img/structure/B14882920.png)
![tert-Butyl 2-((4R,6S)-6-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882921.png)
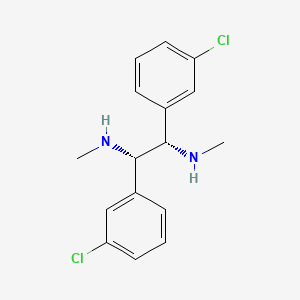
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)
